molecular formula C21H23N3O2S B6496428 N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-3-(propan-2-ylsulfanyl)benzamide CAS No. 955531-29-0

N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-3-(propan-2-ylsulfanyl)benzamide

Cat. No. B6496428
CAS RN: 955531-29-0
M. Wt: 381.5 g/mol
InChI Key: YZROQOVHBOQQFT-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains several functional groups, including a benzamide group, an oxadiazole ring, and a sulfanyl group. These functional groups could potentially confer interesting chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a benzamide moiety, an oxadiazole ring, and a sulfanyl group attached to a benzene ring. The presence of these functional groups suggests that the molecule may have interesting chemical and physical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the reactivity of its functional groups. For example, the amide group might undergo hydrolysis, the oxadiazole ring might participate in electrophilic substitution reactions, and the sulfanyl group might be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar amide group and potentially polar oxadiazole ring. Its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. If it has biological activity, it could potentially interact with various enzymes or receptors in the body, but this would need to be confirmed with experimental studies .

properties

IUPAC Name

N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-13(2)27-18-7-5-6-17(11-18)20(25)22-21-24-23-19(26-21)12-16-9-8-14(3)10-15(16)4/h5-11,13H,12H2,1-4H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZROQOVHBOQQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)SC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylthio)benzamide

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